molecular formula C8H6ClNS B1360304 2-Chloro-4-methylphenyl isothiocyanate CAS No. 57878-93-0

2-Chloro-4-methylphenyl isothiocyanate

Cat. No. B1360304
CAS RN: 57878-93-0
M. Wt: 183.66 g/mol
InChI Key: UIZZXGXTVVWRED-UHFFFAOYSA-N
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Description

“2-Chloro-4-methylphenyl isothiocyanate” is a chemical compound with the molecular formula C8H6ClNS and a molecular weight of 183.66 .


Synthesis Analysis

While specific synthesis methods for “2-Chloro-4-methylphenyl isothiocyanate” were not found, a related compound, p-Tolyl isothiocyanate, has been synthesized via the reaction with 6-hydroxy-2,4,5-triaminopyrimidine or 4,5,6-triaminopyrimidine in DMF and triethylamine .


Molecular Structure Analysis

The molecular structure of “2-Chloro-4-methylphenyl isothiocyanate” includes a six-membered aromatic ring with a chlorine atom and a methyl group attached to it. An isothiocyanate group is also attached to the ring .


Physical And Chemical Properties Analysis

The boiling point of “2-Chloro-4-methylphenyl isothiocyanate” is 138/20mm .

Scientific Research Applications

1. Environmental Chemistry and Atmospheric Reactions

2-Chloro-4-methylphenyl isothiocyanate and related isothiocyanates have been studied for their reactions with OH radicals in the atmosphere. Sommerlade, Ekici, and Parlar (2006) investigated the rate constants for these reactions in a smog chamber, revealing insights into the lifetimes of these compounds in the troposphere due to reactions with OH radicals (Sommerlade, Ekici, & Parlar, 2006).

2. Biological Activation and Enzyme Induction

Isothiocyanates, including compounds structurally related to 2-Chloro-4-methylphenyl isothiocyanate, are known to activate Nrf2 in cultured fibroblasts, as shown by Ernst et al. (2011). This activation leads to the phosphorylation of ERK1/2, an upstream target of Nrf2, and enhances mRNA and protein levels of Nrf2 targets (Ernst et al., 2011).

3. Synthesis and Chemical Reactions

The synthesis and chemical reactions of isothiocyanates, including phenyl isothiocyanate which is closely related to 2-Chloro-4-methylphenyl isothiocyanate, have been extensively studied. Faull and Hull (1981) explored the reactions of phenyl isothiocyanate with various compounds, providing valuable insights into the chemistry of isothiocyanates (Faull & Hull, 1981).

4. Antimicrobial and Antifungal Applications

Tang et al. (2018) synthesized a series of p-aromatic isothiocyanates and tested their activity against plant pathogenic fungi and bacteria. They found that compounds like p-nitrophenyl isothiocyanate, structurally similar to 2-Chloro-4-methylphenyl isothiocyanate, exhibited promising antimicrobial activity (Tang et al., 2018).

5. Neuroprotective Properties

Research on isothiocyanates, like 4-iodophenyl isothiocyanate, demonstrates their potential neuroprotective properties. Wellejus et al. (2012) studied synthetic isothiocyanates in various models of neurodegeneration, highlighting their neuroprotective and neurotrophic properties (Wellejus et al., 2012).

Safety And Hazards

“2-Chloro-4-methylphenyl isothiocyanate” is harmful and an irritant/lachrymator . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and ensure adequate ventilation .

properties

IUPAC Name

2-chloro-1-isothiocyanato-4-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNS/c1-6-2-3-8(10-5-11)7(9)4-6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIZZXGXTVVWRED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N=C=S)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70206597
Record name 2-Chloro-4-methylphenyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70206597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-methylphenyl isothiocyanate

CAS RN

57878-93-0
Record name 2-Chloro-4-methylphenyl isothiocyanate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057878930
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Chloro-4-methylphenyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70206597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 57878-93-0
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

The title compound was prepared following the procedure described for intermediate-2 using 2-chloro-4-methyl aniline (2.0 g, 14.00 mmol), thiophosgene (1.62 g, 14.00 mmol) and N-ethyl di-isopropyl amine (3.63 g, 28.00 mmol) to afford 1.5 g of the desired product.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.62 g
Type
reactant
Reaction Step Two
Quantity
3.63 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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